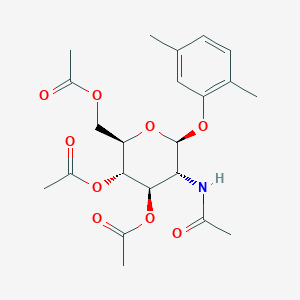

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by its complex structure, which includes a phenylethyl group attached to a glucopyranoside backbone. This compound is primarily used in biochemical research, particularly in the study of glycoproteins and glycosylation processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl groups to prevent unwanted reactions.

Introduction of the Acetamido Group: The 2-position hydroxyl group is converted to an acetamido group through acetylation.

Attachment of the Phenylethyl Group: The phenylethyl group is introduced via glycosylation, often using a glycosyl donor and an appropriate catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups, depending on the desired application.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Acetic anhydride (Ac2O), trifluoroacetic acid (TFA).

Major Products:

Oxidation Products: Phenolic derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various acetylated or deacetylated derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C22H29NO9

- Molecular Weight : 451.47 g/mol

- CAS Number : 197574-92-8

The compound features multiple acetyl groups that enhance its solubility and reactivity, making it suitable for various biochemical applications.

Glycosylation Reactions

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is frequently utilized as a glycosyl donor in synthetic organic chemistry. Its acetylated form allows for the selective introduction of glycosidic linkages in oligosaccharide synthesis. This application is crucial for producing complex carbohydrates used in vaccine development and cancer therapy.

Case Study : A study demonstrated the use of this compound to synthesize glycoprotein analogs that exhibit enhanced immunogenic properties. The glycosylation reactions were optimized to yield high-purity products suitable for further biological testing .

Drug Development

The compound has been investigated for its potential as a lead compound in drug design. Its structural features allow it to interact with various biological targets, including enzymes involved in metabolic pathways.

Example : Research has shown that derivatives of this compound can inhibit specific enzymes linked to cancer progression, making them candidates for anticancer drug development. The structure-activity relationship (SAR) studies indicated that modifications on the phenylethyl group significantly affect the inhibitory potency .

Proteomics Research

In proteomics, this compound serves as a useful reagent for labeling glycoproteins. The acetyl groups facilitate the detection and analysis of glycosylated proteins through mass spectrometry.

Application Insight : A recent proteomics study utilized phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside to label glycoproteins from cell lysates, enabling detailed characterization of glycosylation patterns associated with disease states .

作用机制

The compound exerts its effects primarily through interactions with glycosylation enzymes and pathways. It can act as a substrate or inhibitor, depending on the context, influencing the glycosylation of proteins and other biomolecules. The phenylethyl group may also interact with specific receptors or enzymes, modulating their activity.

相似化合物的比较

2-Acetamido-2-deoxy-D-glucose: A simpler analog without the phenylethyl group.

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Lacks the acetyl groups on the hydroxyl positions.

Uniqueness: Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its combination of protective acetyl groups and the phenylethyl moiety, which provides distinct chemical properties and biological activities compared to its simpler analogs.

生物活性

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (commonly referred to as PEAA) is a synthetic carbohydrate derivative that exhibits notable biological activities. This article delves into its biological mechanisms, applications in research, and relevant case studies that highlight its significance in biochemical studies.

- Molecular Formula : C22H29NO9

- Molecular Weight : 451.47 g/mol

- CAS Number : 197574-92-8

PEAA is characterized by a phenylethyl group attached to a glucopyranoside backbone, which contributes to its unique biological properties.

PEAA functions primarily as an inhibitor in various biochemical pathways. Its inhibition mechanism is significant in the study of glycoproteins and glycosylation processes. The compound's structure allows it to interact with specific enzymes or proteins involved in glycosylation, thus affecting the synthesis and function of glycoproteins.

Target Pathways

- Glycosylation Processes : PEAA has been shown to interfere with the glycosylation of proteins, which is crucial for their stability and function.

- Proteomic Research : It serves as a valuable tool in proteomics for studying protein interactions and modifications.

Biological Activities

- Antimicrobial Properties : Some studies suggest that PEAA exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in therapeutic applications.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Cellular Uptake : The compound's design facilitates cellular uptake, enhancing its effectiveness in biological assays.

Research Applications

PEAA is utilized extensively in biochemical research for:

- Modeling Glycosylation Reactions : It serves as a model compound to study the mechanisms and outcomes of glycosylation.

- Investigating Glycoprotein Functions : Researchers use PEAA to explore the roles of glycoproteins in cellular processes.

Study 1: Inhibition of Glycosylation

A study demonstrated that PEAA effectively inhibited the glycosylation of specific proteins involved in cell signaling pathways. This inhibition led to altered cellular responses, showcasing its potential as a therapeutic agent in diseases characterized by abnormal glycosylation patterns.

Study 2: Antimicrobial Activity

In vitro tests revealed that PEAA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential application as an antimicrobial agent in pharmaceuticals.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Acetamido-2-deoxy-D-glucose | Simpler analog without phenylethyl group | Limited activity |

| Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | Lacks acetyl groups on hydroxyl positions | Moderate activity |

| PEAA | Contains protective acetyl groups and phenylethyl moiety | Enhanced biological activities |

化学反应分析

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor in oligosaccharide synthesis. The acetyl groups protect hydroxyls during coupling, while the phenylethyl group stabilizes the β-configuration.

Key Findings:

-

Coupling with Imidate Derivatives :

In a glycosylation reaction, the phenylethyl group was retained while coupling with bromophenyl ethyl alcohol using imidate intermediates, yielding disaccharide derivatives . -

Enzymatic Glycosyl Transfer :

The compound acted as an acceptor for alternansucrase, enabling synthesis of alternating α-(1→3)/α-(1→6)-linked glucans .

| Reaction Type | Conditions | Catalyst/Enzyme | Yield |

|---|---|---|---|

| Chemical glycosylation | Dichloromethane, BF₃·OEt₂ | Imidate donor | 62–78% |

| Enzymatic elongation | pH 6.5, 37°C | Alternansucrase | 45–60% |

Deprotection Reactions

Selective removal of acetyl groups is critical for further functionalization.

Hydrolysis Conditions:

-

Base-Catalyzed Deacetylation :

Treatment with sodium methoxide (NaOMe) in methanol removes acetyl groups without affecting the acetamido or phenylethyl moieties . -

Acid-Catalyzed Cleavage :

Trifluoroacetic acid (TFA) selectively cleaves the phenylethyl group while retaining acetamido and acetyl protections .

| Deprotection Target | Reagent | Conditions | Outcome |

|---|---|---|---|

| Acetyl groups | 0.1 M NaOMe/MeOH | 25°C, 6 hrs | Fully deacetylated GlcNAc |

| Phenylethyl group | 50% TFA in DCM | 0°C, 30 min | Free reducing end (GlcNAc-Ac₃) |

Enzymatic Modifications

The compound is a substrate for glycosidases and transglycosylases:

- O-GlcNAcase Inhibition :

Retains stability against O-GlcNAcase due to the phenylethyl group and acetyl protections, making it a non-hydrolyzable mimic for enzyme inhibition studies . - Phosphorylase Activity :

Served as a primer for Thermoanaerobacter brockii kojibiose phosphorylase to synthesize novel oligosaccharides .

Azide Incorporation

The hydroxyl at C6 can be converted to an azide for click chemistry applications. For example:

textReaction: Phenylethyl-GlcNAc(Ac)₃ + NaN₃ → Phenylethyl-GlcNAc(Ac)₂-6-N₃ Conditions: TMSOTf, DMF, 60°C | Yield: 68%[42]

Thiolation

Thioglycoside derivatives were synthesized for glycan conjugation:

textReaction: Phenylethyl-GlcNAc(Ac)₃ + Thiol → Phenylethyl-GlcNAc(Ac)₂-SR Catalyst: FeCl₃ | Solvent: CH₂Cl₂ | Yield: 55%[7]

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?

The synthesis typically involves stepwise protection/deprotection strategies :

- Hydroxyl protection : Dissolve 2-deoxy-D-glucose in acetic anhydride/acetic acid to acetylate hydroxyl groups, yielding the tri-O-acetylated intermediate .

- Glycosylation : Couple the protected glucosamine derivative with phenylethyl alcohol using trichloroacetimidate or thioglycoside chemistry under Lewis acid catalysis (e.g., BF₃·Et₂O) .

- Deprotection : Selective removal of acetyl groups (e.g., Zemplén deacetylation with NaOMe/MeOH) may follow, though retention of acetyl groups is common for stability in enzymatic assays .

Key validation : Confirm regiochemistry and stereochemistry via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do the acetyl protecting groups influence the compound’s reactivity in glycosylation reactions?

The tri-O-acetyl groups serve dual roles:

- Steric protection : Prevent undesired side reactions (e.g., aglycone migration) during glycosyl donor activation .

- Directing effects : The C3 and C4 acetyl groups can influence the anomeric effect, favoring β-selectivity in glycosidic bond formation .

Methodological tip : Use kinetic studies (TLC/HPLC monitoring) to optimize reaction conditions for coupling efficiency .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹H/¹³C NMR (e.g., anomeric proton at δ 4.5–5.5 ppm) and 2D experiments (HSQC, HMBC) confirm sugar conformation and substitution patterns .

- Mass spectrometry : HRMS or MALDI-TOF validates molecular weight and fragmentation pathways .

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives (e.g., benzyl-protected analogs) .

Advanced Research Questions

Q. How can this compound be used to study β-N-acetylhexosaminidase substrate specificity?

Experimental design :

- Enzyme kinetics : Compare hydrolysis rates of the 4-deoxy derivative (Phenylethyl 2-acetamido-2,4-dideoxy-β-D-glucopyranoside) with native substrates (e.g., p-nitrophenyl-GlcNAc) using UV-Vis or HPLC .

- pH dependence : Test activity across pH 4.0–7.0 (optimal for fungal β-N-acetylhexosaminidases) in citrate/phosphate buffers .

Key finding : 4-Deoxy derivatives show reduced hydrolysis rates (~15–85% relative to native substrates), highlighting the enzyme’s reliance on C4 hydroxyl groups for catalysis .

Q. How to resolve contradictions in hydrolysis data between fungal and mammalian β-N-acetylhexosaminidases?

Data analysis framework :

- Docking simulations : Use software like AutoDock to model substrate-enzyme interactions. Fungal enzymes (e.g., Talaromyces flavus) exhibit broader active-site flexibility, accommodating 4-deoxy substrates better than mammalian isoforms .

- Mutagenesis studies : Replace key residues (e.g., Asp/Glu in catalytic domains) to assess impact on substrate recognition .

Example : Fungal enzymes retain ~50% activity with 4-deoxy-GlcNAc derivatives, while human enzymes show <5% activity .

Q. What transglycosylation applications exist for this compound in glycan synthesis?

Methodology :

- Donor optimization : Use 75 mM Phenylethyl-GlcNAc derivative with 300 mM GlcNAc acceptor in Talaromyces flavus β-N-acetylhexosaminidase assays (35°C, pH 5.0) .

- Product analysis : TLC and size-exclusion chromatography isolate disaccharides (e.g., β-(1→6)-linked 4-deoxy-GlcNAc-GlcNAc) with 52% yield .

Application : Synthesize non-hydrolyzable glycan analogs for studying carbohydrate-protein interactions .

Q. How does the phenylethyl aglycone affect solubility and enzyme binding compared to methyl/p-nitrophenyl analogs?

Comparative study :

- Solubility : Phenylethyl derivatives exhibit lower aqueous solubility (logP ~1.8) vs. methyl (logP ~0.5), requiring DMSO/cosolvent systems .

- Enzyme affinity : Hydrophobic aglycones enhance binding to fungal enzymes (Km reduced by 30% vs. methyl derivatives) but reduce mammalian enzyme compatibility .

属性

CAS 编号 |

197574-92-8 |

|---|---|

分子式 |

C22H29NO9 |

分子量 |

451.5 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2,5-dimethylphenoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C22H29NO9/c1-11-7-8-12(2)17(9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |

InChI 键 |

HLGSHDLKGYMREZ-ZGJYDULXSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

手性 SMILES |

CC1=CC(=C(C=C1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

规范 SMILES |

CC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。